molecular formula C21H26N2O4S2 B216257 2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylsulfanyl)benzamide

2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylsulfanyl)benzamide

Cat. No.: B216257
M. Wt: 434.6 g/mol
InChI Key: WRYZJRIWQGTPMS-UHFFFAOYSA-N
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Description

2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylsulfanyl)benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core with various functional groups, including a methoxy group, a sulfonyl group, and a methylthio group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylsulfanyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the benzamide core.

    Introduction of the Methylthio Group: The next step involves the introduction of the methylthio group through a nucleophilic substitution reaction. This is achieved by reacting the benzamide intermediate with methylthiolate under basic conditions.

    Attachment of the Piperidine Moiety: The final step involves the attachment of the 4-methylpiperidin-1-yl group. This is typically achieved through a nucleophilic substitution reaction using 4-methylpiperidine and a suitable leaving group on the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylsulfanyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026)
  • 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline

Uniqueness

2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylsulfanyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C21H26N2O4S2

Molecular Weight

434.6 g/mol

IUPAC Name

2-methoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-methylsulfanylbenzamide

InChI

InChI=1S/C21H26N2O4S2/c1-15-10-12-23(13-11-15)29(25,26)18-7-4-16(5-8-18)22-21(24)19-9-6-17(28-3)14-20(19)27-2/h4-9,14-15H,10-13H2,1-3H3,(H,22,24)

InChI Key

WRYZJRIWQGTPMS-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)SC)OC

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)SC)OC

Origin of Product

United States

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